2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid
Overview
Description
2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid is a useful research compound. Its molecular formula is C9H11N3O3 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known to be used as a rigid linker in the development of protacs (proteolysis targeting chimeras), which are designed to degrade specific proteins within cells .
Mode of Action
As a rigid linker in PROTAC development, 2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid plays a crucial role in the formation of ternary complexes . The rigidity of the linker can impact the 3D orientation of the degrader, which in turn influences the interaction with its targets .
Biochemical Pathways
As a component of protacs, it contributes to the targeted protein degradation process, which can influence various biochemical pathways depending on the specific protein being targeted .
Pharmacokinetics
As a part of PROTACs, its pharmacokinetic properties would contribute to the overall bioavailability of the compound .
Result of Action
As a component of protacs, it contributes to the targeted degradation of specific proteins, which can have various downstream effects depending on the protein being targeted .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially influence its action as a part of protacs .
Biochemical Analysis
Biochemical Properties
2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are used for targeted protein degradation . The compound’s interaction with enzymes involved in protein degradation pathways highlights its importance in biochemical research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in targeted protein degradation can lead to changes in the levels of specific proteins within cells, thereby affecting cellular processes such as apoptosis, cell cycle progression, and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a linker in PROTACs, facilitating the recruitment of target proteins to E3 ubiquitin ligases, which tag the proteins for degradation by the proteasome . This mechanism of action involves enzyme inhibition or activation and changes in gene expression, ultimately leading to the degradation of specific proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may effectively modulate protein levels without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular homeostasis and potential organ damage . Threshold effects are also noted, where a minimum effective dose is required to achieve the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s role in protein degradation pathways is particularly noteworthy, as it influences metabolic flux and metabolite levels within cells . Understanding these pathways is crucial for optimizing the compound’s use in biochemical research and therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions determine the compound’s bioavailability and effectiveness in modulating cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles within cells through targeting signals or post-translational modifications . This localization is critical for its role in targeted protein degradation and other biochemical processes.
Properties
IUPAC Name |
2-[6-(azetidin-1-yl)pyridazin-3-yl]oxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-9(14)6-15-8-3-2-7(10-11-8)12-4-1-5-12/h2-3H,1,4-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCPPALNBIXZOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NN=C(C=C2)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.